2-Chloro-5-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

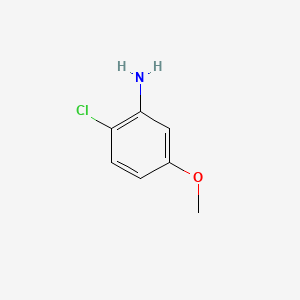

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOUQGUQUUPGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178745 | |

| Record name | 6-Chloro-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401-24-3 | |

| Record name | 2-Chloro-5-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-m-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-m-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-M-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UQ785S8U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Chloro-5-methoxyaniline from 4-chloro-3-nitroanisole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-methoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries, from its precursor 4-chloro-3-nitroanisole. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

The primary transformation involves the selective reduction of the nitro group (-NO₂) on the 4-chloro-3-nitroanisole molecule to an amino group (-NH₂), yielding the desired product. Various methodologies have been developed to achieve this conversion, primarily focusing on catalytic hydrogenation and metal-acid reduction systems.

Reaction Pathway

The synthesis is a single-step reduction reaction. The core transformation is the conversion of a nitroaromatic compound to an aniline derivative.

Caption: General reaction scheme for the synthesis.

Data Presentation: Synthesis Methodologies

The reduction of 4-chloro-3-nitroanisole can be accomplished through several methods. The choice of method often depends on factors such as desired yield, scalability, cost, and environmental considerations. Below is a summary of reported synthesis conditions.

| Method | Catalyst / Reducing Agent | Solvent | Temperature | Time | Yield | Reference |

| Catalytic Hydrogenation | Au/TiO₂ (1 wt%) / Hydrazine Hydrate | Ethanol | 60 °C | Varies | N/A | A general procedure involves heating the nitro compound with hydrazine hydrate in the presence of a gold-on-titania catalyst.[1] |

| Metal-Acid Reduction | Metal (e.g., Sn, Fe) / Acid | Organic Solvent | Heated | N/A | High | A patent describes a reduction reaction with a metal in an acidic environment, achieving a high yield of 86% for the overall two-step process where this reduction is the first step.[2] Other common systems include Fe/HCl (Bechamp process) or Sn in methanol.[3] |

| Stannous Chloride Reduction | Stannous Chloride (SnCl₂) | HCl / Acetic Acid | N/A | N/A | N/A | Stannous chloride in hydrochloric or acetic acid is a suitable reagent for reducing nitroanisole to aminoanisole.[4] |

Experimental Protocols

This section provides a detailed methodology for the synthesis based on a common catalytic hydrogenation approach.

Protocol 1: Gold-Catalyzed Reduction using Hydrazine Hydrate

This protocol is adapted from a general procedure for the reduction of nitro compounds.[1]

Materials and Equipment:

-

4-chloro-3-nitroanisole

-

Ethanol

-

Hydrazine hydrate

-

Au/TiO₂ catalyst (1 wt%)

-

Sealed reaction tube

-

Heating apparatus (e.g., oil bath)

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration setup (e.g., Buchner funnel with diatomaceous earth and silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a sealed tube, add 4-chloro-3-nitroanisole (0.6 mmol) and ethanol (2 mL).

-

Reagent Addition: Add the Au/TiO₂ catalyst (100 mg, 1 wt%) followed by hydrazine hydrate (2.6-6.0 mmol).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 60 °C under an inert atmosphere. Maintain stirring throughout the reaction.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Filter the slurry under pressure through a short pad of diatomaceous earth and silica gel.

-

Washing: Wash the filter pad with ethanol or methanol (~5 mL) to recover any adsorbed product and the catalyst.

-

Product Isolation: Combine the filtrates and evaporate the solvent under vacuum using a rotary evaporator to yield the pure this compound.

-

Characterization: The final product can be characterized using spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its structure and purity.[1]

Process Visualization

The following diagrams illustrate the logical workflow of the experimental protocol.

Experimental Workflow

This diagram outlines the step-by-step process from reaction setup to product isolation.

Caption: Flowchart of the synthesis protocol.

Disclaimer: The provided information is for educational and research purposes only. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions. The user assumes all responsibility for any use of this information.

References

Spectroscopic Analysis of 2-Chloro-5-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Chloro-5-methoxyaniline (CAS No: 2401-24-3), a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Compound Information

-

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Hydrochloride Salt)

The proton NMR data was obtained for the hydrochloride salt of the compound, which is a common stable form.

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Assignment |

| Data not available in searched public sources | - | DMSO-d₆ | Aromatic Protons (Ar-H) |

| Data not available in searched public sources | - | DMSO-d₆ | Methoxy Protons (-OCH₃) |

| Data not available in searched public sources | - | DMSO-d₆ | Amine Protons (-NH₂) |

| Note: Specific chemical shifts and coupling constants for this compound hydrochloride are available in spectral databases.[6][7] |

¹³C NMR Data

While a complete, explicitly reported peak list was not found in the searched public databases, the carbon spectral data for this compound has been reported in the literature.[8]

| Chemical Shift (δ) ppm | Assignment |

| ~159.5 | C-OCH₃ (Carbon attached to methoxy) |

| ~150.8 | C-NH₂ (Carbon attached to amine) |

| ~105-130 | Aromatic carbons (CH) |

| ~115 | C-Cl (Carbon attached to chlorine) |

| ~55.5 | Methoxy carbon (-OCH₃) |

| Note: The values are approximate and based on typical chemical shifts for substituted anilines. Precise data is available in specialized databases and literature.[2] |

Infrared (IR) Spectroscopy

The IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) technique on a neat sample.[2] While a specific peak list is not publicly available, the spectrum conforms to the structure, showing characteristic absorptions for its functional groups.[1]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch (symmetric & asymmetric) | Amine (-NH₂) |

| 3000 - 3100 | Aromatic C-H Stretch | Aromatic Ring |

| 2850 - 3000 | Aliphatic C-H Stretch | Methoxy (-OCH₃) |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | Aryl C-O Stretch | Aryl Ether |

| 1000 - 1100 | Alkyl C-O Stretch | Methoxy (-OCH₃) |

| 700 - 850 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry data is typically acquired via electron impact (EI) ionization. The spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

| m/z (mass-to-charge) | Ion Assignment | Notes |

| 157 | [M]⁺ (with ³⁵Cl) | Molecular ion peak, typically the base peak or of high intensity. |

| 159 | [M+2]⁺ (with ³⁷Cl) | Isotopic peak, with an intensity of approximately 1/3 of the M⁺ peak. |

| Data not available | Fragment ions | Further fragmentation would involve loss of CH₃, CO, and HCl. |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Setup:

-

Insert the sample into the spectrometer's magnet.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount (a few milligrams) of solid this compound directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide). No extensive sample preparation is required.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Analysis:

-

Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Initiate the scan.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Cleaning: After analysis, thoroughly clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron Impact)

-

Sample Introduction: Introduce a small quantity of the sample into the ion source. For a volatile solid like this compound, a direct insertion probe is commonly used. The sample is gently heated in a high-vacuum environment to promote vaporization.

-

Ionization (Electron Impact - EI):

-

The vaporized sample molecules are passed through a beam of high-energy electrons (typically 70 eV).

-

Collisions with these electrons eject an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

-

-

Mass Analysis:

-

The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio. The molecular ion and any fragment ions formed from its decomposition are separated.

-

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. 453780250 [thermofisher.com]

- 2. 6-Chloro-m-anisidine | C7H8ClNO | CID 75460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. chemicalbook.com [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | 2401-24-3 [chemicalbook.com]

Chemical properties and structure of 2-Chloro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Chloro-5-methoxyaniline, a versatile intermediate compound. The information is intended to support research and development activities in the pharmaceutical, dye, and agrochemical industries.

Chemical Properties and Identifiers

This compound, also known as 6-Chloro-m-anisidine, is an aromatic organic compound.[1][2] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | [1][3] |

| Molecular Weight | 157.60 g/mol | [1][3] |

| CAS Number | 2401-24-3 | [1][3] |

| Appearance | Pale yellow or brown liquid / Solid | [1][3] |

| Melting Point | 23-27 °C | [1] |

| Boiling Point | 133-257 °C | [3] |

| Density | 1.261 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.588 | [1] |

| Solubility | Slightly soluble in water. | [4] |

Synonyms: 3-Amino-4-chloroanisole, 6-Chloro-m-anisidine.[2][3]

Chemical Structure

The structure of this compound consists of an aniline ring substituted with a chloro group at position 2 and a methoxy group at position 5. This arrangement of functional groups imparts specific reactivity to the molecule, making it a valuable intermediate in organic synthesis.[3]

| Identifier | String |

| SMILES | COc1ccc(Cl)c(N)c1 |

| InChI | 1S/C7H8ClNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following spectral data are available in various chemical databases:

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectra are available and confirm the molecular structure.[4][5]

-

IR Spectroscopy: Infrared spectra provide information about the functional groups present in the molecule.[6]

-

Mass Spectrometry (GC-MS): This technique confirms the molecular weight and fragmentation pattern of the compound.[6]

Synthesis and Experimental Protocols

A common method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.[4]

General Experimental Protocol: Synthesis from 4-Chloro-3-nitroanisole [4]

-

Reaction Setup: To a sealed tube, add the nitro compound (4-chloro-3-nitroanisole, 0.6 mmol) and ethanol (2 mL).

-

Catalyst and Reducing Agent: Add an Au/TiO₂ catalyst (100 mg, 1 wt%) and hydrazine hydrate (2.6-6.0 mmol).

-

Reaction Conditions: Heat the reaction mixture at 60 °C under an inert atmosphere for the required time.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction slurry through a pad of diatomaceous earth and silica gel, washing with ethanol or methanol.

-

Purification: Evaporate the filtrate under vacuum to yield pure this compound.

References

- 1. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]

- 6. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Chloro-5-methoxyaniline, a key intermediate in the pharmaceutical and dye industries.[1] The document details various starting materials, experimental protocols, and quantitative data to facilitate the selection of the most suitable synthetic strategy.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through two main strategies: the reduction of a substituted nitrobenzene and the regioselective chlorination of a methoxyaniline. Each route offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.

Route 1: Reduction of 4-Chloro-3-nitroanisole

This is the most commonly documented and industrially significant method for the preparation of this compound. The process involves the reduction of the nitro group of 4-Chloro-3-nitroanisole. Various reducing agents and catalytic systems can be employed for this transformation.

Key Starting Material: 4-Chloro-3-nitroanisole

This precursor can be synthesized from 4-amino-3-nitroanisole via a Sandmeyer reaction. The process involves diazotization of the amino group followed by reaction with a copper(I) chloride catalyst.[2]

Reduction Methods:

Several methods are effective for the reduction of the nitro group in 4-Chloro-3-nitroanisole:

-

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.[3][4] It is a clean and efficient method, often providing high yields and purity. A key challenge is to achieve selective reduction of the nitro group without causing hydrodehalogenation (loss of the chlorine atom).[3]

-

Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like acetic acid or hydrochloric acid.[5]

-

Hydrazine Reduction: Hydrazine hydrate in the presence of a catalyst, such as iron(III) chloride and activated carbon, can also be used for this reduction.[6]

Route 2: Regioselective Chlorination of 3-Methoxyaniline

An alternative approach involves the direct, regioselective chlorination of 3-methoxyaniline. The directing effects of the amino and methoxy groups guide the position of the incoming chlorine atom. The use of specific chlorinating agents and reaction conditions is crucial to achieve the desired 2-chloro-5-methoxy isomer.

Key Starting Material: 3-Methoxyaniline

Chlorination Methods:

-

N-Chlorosuccinimide (NCS): NCS is a mild and selective chlorinating agent for activated aromatic rings. The reaction can be carried out in a suitable solvent like acetonitrile.[7]

Quantitative Data Summary

The following table summarizes quantitative data for various synthetic methods for this compound, allowing for easy comparison of different approaches.

| Starting Material | Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |

| 4-Chloro-3-nitroanisole | Catalytic Reduction | H₂, Au/TiO₂ catalyst, Hydrazine hydrate | Ethanol | Varies | 60°C | High (not specified) | Pure | ChemicalBook |

| 4-Chloro-1-methoxy-2-nitrobenzene | Hydrazine Reduction | Hydrazine hydrate, Iron(III) chloride, Activated carbon | Methanol | 16 h | Reflux | 98% | Not specified | [6] |

| 2-Chloro-3-nitroanisole | Iron Reduction | Iron powder, Acetic acid | Ethanol | 3.5 h | Reflux | 100% (crude) | 86% (HPLC) | [8] |

| 3-Chloro-4-fluoronitrobenzene | Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | Not specified | Not specified | High | High | [3] |

Experimental Protocols

Protocol 1: Reduction of 4-Chloro-1-methoxy-2-nitrobenzene with Hydrazine Hydrate

This protocol details the synthesis of 5-Chloro-2-methoxyaniline, an isomer of the target compound, but the methodology is illustrative of the hydrazine reduction approach.

Materials:

-

4-Chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol)

-

Methanol (1 L)

-

Iron(III) chloride (9.3 g, 10% wt)

-

Activated carbon (9.3 g, 10% wt)

-

Hydrazine hydrate (80%, 186 g, 2.975 mol)

-

Petroleum ether

Procedure:

-

A mixture of 4-chloro-1-methoxy-2-nitrobenzene, iron(III) chloride, and activated carbon in methanol is brought to reflux.

-

Hydrazine hydrate is added dropwise to the refluxing mixture.

-

The reaction mixture is stirred at reflux for 16 hours.

-

After completion, the mixture is filtered, and the solvent is evaporated from the filtrate under vacuum.

-

The residue is washed with petroleum ether to yield the product as a white solid (76.7 g, 98% yield).[6]

Protocol 2: Reduction of 2-Chloro-3-nitroanisole with Iron Powder

This protocol describes the synthesis of 2-Chloro-3-methoxyaniline, another isomer, but the iron reduction methodology is relevant.

Materials:

-

2-Chloro-3-nitroanisole (1.38 g, 7.36 mmol)

-

Glacial acetic acid (19 mL)

-

Ethanol (19 mL)

-

Iron powder (1.64 g, 29.4 mmol)

-

Water

-

Sodium carbonate

-

Dichloromethane

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

2-Chloro-3-nitroanisole is dissolved in a mixture of glacial acetic acid and ethanol.

-

Iron powder is added to the solution.

-

The mixture is stirred at reflux for 3.5 hours.

-

The reaction mixture is diluted with water and neutralized with solid sodium carbonate.

-

The product is extracted with dichloromethane.

-

The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product (1.2 g, 100% crude yield, 86% purity by HPLC).[8]

Signaling Pathway and Experimental Workflow Diagrams

c-Src Kinase Signaling Pathway

Derivatives of this compound have been identified as potent and selective inhibitors of c-Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. Inhibition of c-Src can disrupt downstream signaling cascades implicated in cancer.[9]

Caption: c-Src kinase signaling pathway and its inhibition by a this compound derivative.

Experimental Workflow for Synthesis via Reduction

The following diagram illustrates a typical experimental workflow for the synthesis of this compound starting from the reduction of 4-Chloro-3-nitroanisole.

Caption: A generalized experimental workflow for the synthesis of this compound via reduction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN116514669B - Synthesis method of 2-chloro-5-phenoxyaniline - Google Patents [patents.google.com]

- 6. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 9. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2-Chloro-5-methoxyaniline: A Technical Guide to its Reaction Mechanism and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the predominant reaction mechanism for the formation of 2-Chloro-5-methoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. This document provides a comparative analysis of common synthetic routes, detailed experimental protocols, and comprehensive characterization data to support research and development professionals in their work.

Core Reaction Mechanism: Reduction of a Nitroaromatic Precursor

The most prevalent and industrially viable method for the synthesis of this compound is the reduction of its corresponding nitroaromatic precursor, 4-chloro-1-methoxy-2-nitrobenzene (also known as 2-chloro-5-nitroanisole). This transformation targets the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂), while preserving the chloro and methoxy substituents on the aromatic ring.

The general mechanism for the reduction of a nitro group to an aniline involves a series of two-electron reduction steps. While the exact intermediates can vary depending on the reducing agent and reaction conditions, a plausible pathway proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[1]

Comparative Analysis of Synthetic Protocols

Several methods have been successfully employed for the reduction of 4-chloro-1-methoxy-2-nitrobenzene. The choice of method often depends on factors such as scale, cost, safety, and the desired purity of the final product. The two primary approaches are catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and clean reaction profile.[2] This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with a source of hydrogen. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like hydrazine hydrate (N₂H₄·H₂O).

Chemical Reduction

Chemical reduction methods utilize stoichiometric or excess amounts of a reducing agent to convert the nitro group to an amine. These methods are often advantageous for smaller-scale syntheses where the handling of high-pressure hydrogen gas is not feasible. Common reducing systems include metals in acidic media (e.g., iron in acetic acid) or combinations of reagents like hydrazine hydrate with a metal salt and activated carbon.

Quantitative Data Summary

The following table summarizes the quantitative data for different synthetic protocols for the formation of this compound.

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Catalytic Transfer | Hydrazine hydrate / Pd/C (5%) | Methanol | 80 | 0.08 | Good | [3] |

| Hydrogenation | ||||||

| Chemical Reduction | Hydrazine hydrate / FeCl₃ / Activated C | Methanol | Reflux | 16 | 98 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C

This protocol is adapted from a general procedure for the selective reduction of halogenated nitroarenes.[3]

Materials:

-

4-chloro-1-methoxy-2-nitrobenzene (1 mmol)

-

5% Palladium on carbon (Pd/C)

-

Hydrazine monohydrate (10 mmol)

-

Methanol (5 mL)

Procedure:

-

To a solution of 4-chloro-1-methoxy-2-nitrobenzene in methanol, add 5% Pd/C.

-

To this mixture, add hydrazine monohydrate.

-

Heat the resulting solution at 80°C under reflux for 5 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

Purify the crude material by flash column chromatography using a suitable eluent system (e.g., hexanes and ethyl acetate).

Protocol 2: Chemical Reduction using Hydrazine Hydrate, Iron(III) Chloride, and Activated Carbon

Materials:

-

4-chloro-1-methoxy-2-nitrobenzene (0.496 mol)

-

Methanol (1 L)

-

Iron(III) chloride (10% wt)

-

Activated carbon (10% wt)

-

Hydrazine hydrate (80%, 2.975 mol)

-

Petroleum ether

Procedure:

-

In a reaction vessel, prepare a refluxing mixture of 4-chloro-1-methoxy-2-nitrobenzene, iron(III) chloride, and activated carbon in methanol.

-

Add 80% hydrazine hydrate dropwise to the refluxing mixture.

-

After the addition is complete, stir the reaction mixture at reflux for 16 hours.

-

Filter the hot reaction mixture to remove the solid catalyst and carbon.

-

Evaporate the solvent from the filtrate under vacuum.

-

Wash the residue with petroleum ether to yield the final product.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical Properties:

-

Appearance: Off-white to tan crystalline powder or flakes.

-

Molecular Formula: C₇H₈ClNO

-

Molecular Weight: 157.60 g/mol

-

Melting Point: 23-27 °C

-

Boiling Point: 207 °C (dec.)[3]

Spectroscopic Data:

-

¹H NMR (300MHz, CDCl₃): δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H), 3.81 (s, 3H).

-

¹³C NMR: (Data for the closely related 5-Chloro-2-methoxyaniline) Key signals are expected for the methoxy carbon, and the aromatic carbons, with their chemical shifts influenced by the chloro, methoxy, and amino substituents.

-

IR (ATR-Neat): Characteristic peaks are expected for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O and C-Cl stretching.[3]

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

4-chloro-1-methoxy-2-nitrobenzene: This starting material is a hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

Hydrazine hydrate: Hydrazine and its hydrate are toxic and potentially carcinogenic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Palladium on carbon: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care and avoid ignition sources.

-

Solvents: Methanol is flammable and toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound is most effectively achieved through the reduction of 4-chloro-1-methoxy-2-nitrobenzene. Both catalytic hydrogenation and chemical reduction methods offer high yields and purity. The choice of the specific protocol will be dictated by the available resources, scale of the reaction, and safety considerations. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5-methoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-methoxyaniline, a key intermediate in various synthetic applications, including pharmaceuticals and dyestuffs. Understanding its solubility in a range of organic solvents is critical for process development, formulation, and ensuring reaction efficiency and product purity. While specific quantitative solubility data for this compound is not widely available in published literature, this guide outlines a standardized experimental protocol for its determination, presents a framework for data collection, and illustrates the logical workflow for solubility assessment.

Physicochemical Properties of this compound

This compound is a solid at room temperature with the following properties[1]:

| Property | Value |

| CAS Number | 2401-24-3 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Solid |

| Melting Point | 23-27 °C |

| Density | 1.261 g/mL at 25 °C |

Predicted Solubility Profile

Based on the general principle of "like dissolves like," this compound, a substituted aniline, is expected to be soluble in a variety of organic solvents. Its aromatic nature, coupled with the presence of a polar amino group and a moderately polar methoxy group, suggests solubility in solvents with a range of polarities. However, the presence of the chloro group may influence its solubility characteristics. It is predicted to be slightly soluble in water[2].

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Common Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Alcohols | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | ||||

| Acetone | ||||

| Methyl Ethyl Ketone | ||||

| Esters | ||||

| Ethyl Acetate | ||||

| Ethers | ||||

| Diethyl Ether | ||||

| Tetrahydrofuran (THF) | ||||

| Aromatic Hydrocarbons | ||||

| Toluene | ||||

| Xylene | ||||

| Halogenated Solvents | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Amides | ||||

| Dimethylformamide (DMF) | ||||

| Dimethylacetamide (DMAc) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the solute in the saturated solution[3][4][5].

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or watch glass

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is essential to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Determination of Solute Concentration:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely evaporated, reweigh the flask containing the solid residue of this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the residue.

-

The solubility can be expressed in various units:

-

g/100 mL: (mass of residue / volume of solution withdrawn) x 100

-

g/100 g solvent: (mass of residue / mass of solvent) x 100

-

mol/L: (moles of residue / volume of solution withdrawn in L)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Refer to the Material Safety Data Sheet (MSDS) for this compound and the specific organic solvents being used for detailed safety information.

Experimental Workflow

The logical progression of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

References

2-Chloro-5-methoxyaniline CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identifier and physical properties of 2-Chloro-5-methoxyaniline, a key intermediate in various synthetic applications.

Core Data Presentation

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 2401-24-3[1][2][3] |

| Molecular Formula | C₇H₈ClNO[1][2] |

| Molecular Weight | 157.60 g/mol [1] |

| Appearance | Solid or clear, pale yellow to brown liquid |

| Melting Point | 23-27 °C[3] |

| Boiling Point | 207 °C (decomposes)[4] |

| Density | 1.261 g/mL at 25 °C[3] |

| Refractive Index | 1.588 at 20°C[3] |

| Solubility | Slightly soluble in water[4] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical constants of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound, which is a low-melting solid, can be accurately determined using the capillary tube method with an apparatus such as a Mel-Temp or a Thiele tube.[1]

-

Sample Preparation: A small amount of the finely powdered solid is introduced into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[1][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in the heating block of the apparatus (e.g., Mel-Temp) or immersed in an oil bath within a Thiele tube.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[4][5] A pure compound will exhibit a sharp melting range of 0.5-1.0°C.

Boiling Point Determination (Thiele Tube Method)

For an accurate determination of the boiling point of the liquid form of this compound, the Thiele tube method is suitable for small sample volumes.[6]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[6][7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil, such as mineral oil.[8]

-

Heating and Observation: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection currents.[7] As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it reaches its boiling point.[6][8] The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Density Determination

The density of liquid this compound can be determined by measuring the mass of a known volume of the substance.

-

Mass Measurement: An empty, dry container of a known volume (such as a pycnometer or a volumetric flask) is weighed accurately on an analytical balance.[9]

-

Volume Measurement: The container is then filled with the liquid sample up to the calibration mark.

-

Final Mass Measurement: The filled container is weighed again. The mass of the liquid is determined by subtracting the mass of the empty container.[9]

-

Calculation: The density is calculated by dividing the mass of the liquid by its known volume. For a solid, density can be determined by the displacement of a liquid in which it is insoluble.[10]

Refractive Index Measurement

The refractive index of liquid this compound is typically measured using an Abbé refractometer.

-

Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism surface of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the key identifiers for this compound.

Caption: Logical relationship of this compound to its primary chemical identifiers.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. physics.stackexchange.com [physics.stackexchange.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chm.uri.edu [chm.uri.edu]

- 10. kbcc.cuny.edu [kbcc.cuny.edu]

An In-depth Technical Guide to the Structural Isomers of 2-Chloro-5-methoxyaniline

This technical guide provides a comprehensive overview of the structural isomers of 2-Chloro-5-methoxyaniline, targeting researchers, scientists, and professionals in drug development. The document details the physicochemical properties, synthesis protocols, and known biological activities of these compounds, presenting data in a structured and comparative format.

Introduction to Chloro-Methoxyaniline Isomers

The substituted anilines, particularly those containing halogen and methoxy groups, are pivotal scaffolds in medicinal chemistry and material science. Their structural variations significantly influence their chemical reactivity, biological activity, and physical properties. This compound and its isomers are aromatic amines that serve as key intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The relative positions of the chloro, methoxy, and amino groups on the benzene ring dictate the electronic and steric characteristics of the molecule, which in turn affects its interaction with biological targets. Understanding the properties of each isomer is crucial for rational drug design and the development of novel bioactive compounds. The introduction of a chlorine atom can modulate the biological activity of a molecule, and its position is often critical for efficacy[1].

Structural Isomers of this compound

The molecular formula for this compound is C7H8ClNO.[2][3][4][5][6] There are several structural isomers based on the arrangement of the chloro, methoxy, and amino substituents on the benzene ring. The primary isomers are detailed below.

| IUPAC Name | CAS Number | Structure |

| This compound | 2401-24-3[3][4][5][6] |  |

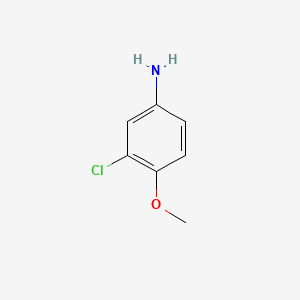

| 5-Chloro-2-methoxyaniline | 95-03-4[2] |  |

| 3-Chloro-4-methoxyaniline | 5345-54-0 |  |

| 2-Chloro-4-methoxyaniline | 29242-84-0[7] |  |

| 4-Chloro-2-methoxyaniline | 93-50-5[8] |  |

A logical diagram illustrating the isomeric relationships is presented below.

Physicochemical Properties

The physical and chemical properties of these isomers vary significantly due to the different substitution patterns. A summary of key quantitative data is provided in the table below for easy comparison.

| Property | This compound | 5-Chloro-2-methoxyaniline | 3-Chloro-4-methoxyaniline | 2-Chloro-4-methoxyaniline | 4-Chloro-2-methoxyaniline |

| Molecular Formula | C₇H₈ClNO[3][4][5][6] | C₇H₈ClNO[2] | C₇H₈ClNO[9] | C₇H₈ClNO[7] | C₇H₈ClNO[8] |

| Molecular Weight ( g/mol ) | 157.60[4][6] | 157.6[10] | 157.6[9] | 157.60[7] | 157.60 |

| Appearance | Clear pale yellow to pale orange to brown liquid[3] or solid[6] | Off-white to tan crystalline powder or flakes[11] | Solid | - | Solid[8] |

| Melting Point (°C) | 23-27[6] | 81-83[11] | 50-55[9] | - | - |

| Boiling Point (°C) | - | - | ~200 (rough estimate)[9] | - | - |

| Density (g/mL at 25°C) | 1.261[6] | - | ~1.176 (rough estimate)[9] | - | - |

| Refractive Index (n20/D) | 1.5845-1.5885 @ 20°C[3] | - | - | - | - |

Data not available is denoted by "-".

Experimental Protocols

Synthesis of 5-Chloro-2-methoxyaniline

A common method for the synthesis of 5-Chloro-2-methoxyaniline involves the reduction of 4-Chloro-1-methoxy-2-nitrobenzene.[10]

Materials and Reagents:

-

4-Chloro-1-methoxy-2-nitrobenzene

-

Hydrazine hydrate (80%)

-

Iron trichloride (FeCl₃)

-

Activated carbon

-

Methanol

-

Petroleum ether

Procedure:

-

A mixture of 4-chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol), iron trichloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L) is brought to reflux.

-

Hydrazine hydrate (80%, 186 g, 2.975 mol) is added drop-wise to the refluxing mixture.

-

After the addition is complete, the reaction mixture is stirred at reflux for 16 hours.

-

The mixture is then filtered to remove the solid catalysts.

-

The solvent is evaporated from the filtrate under vacuum.

-

The resulting residue is washed with petroleum ether (2 L) to yield 5-chloro-2-methoxyaniline as a white solid.[10]

-

The reported yield for this procedure is 98%.[10]

The following diagram illustrates the general workflow for this synthesis.

Purification and Characterization

Purification:

-

Steam Distillation and Recrystallization: For purification, 5-Chloro-2-methoxyaniline can be subjected to steam distillation followed by recrystallization from water or 40% aqueous ethanol.[11]

Characterization (¹H NMR):

-

The structure of the synthesized 5-Chloro-2-methoxyaniline can be confirmed by ¹H NMR spectroscopy.

-

¹H NMR (300MHz, CDCl₃): δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H, -NH₂), 3.81 (s, 3H, -OCH₃).[10]

Biological Activities and Potential Applications

-

5-Chloro-2-methoxyaniline: This isomer is utilized in the preparation of appetite-modulating molecules, suggesting its potential as a scaffold for developing treatments for metabolic disorders.[11]

-

Derivatives in Cancer Therapy: A synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2).[12] This compound was found to be 17 times more cytotoxic to HCT116 cells than its parent compound, neocryptolepine.[12] The mechanism of action involves the modulation of the PI3K/AKT/mTOR signaling pathway, induction of apoptosis, and cell cycle arrest at the G2/M phase.[12]

The influence of the chlorine substituent is crucial for the biological activity of many compounds. Its position can dramatically alter the efficacy of a drug candidate, as seen in various insecticides and antibiotics where specific isomers are active while others are not.[1]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The aforementioned derivative of a chloro-methoxyaniline isomer was shown to modulate this pathway.

Molecular docking studies suggested that the compound targets PI3KCA. The positively charged amino group on lysine 802 of the protein forms a stable hydrogen bond with the oxygen atom on the methoxy group of the compound.[12] Additionally, the phenyl ring of the compound engages in a π–π stacking interaction with tryptophan 780.[12]

The diagram below outlines the simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

The structural isomers of this compound represent a versatile class of compounds with distinct physicochemical properties. The strategic placement of the chloro, methoxy, and amino groups on the aniline ring provides a foundation for developing novel molecules with tailored biological activities. As demonstrated by the potent anti-cancer activity of a derivative, these scaffolds hold significant promise in the field of drug discovery, particularly for targeting critical signaling pathways like PI3K/AKT/mTOR. Further investigation into the structure-activity relationships of these isomers is warranted to unlock their full therapeutic potential. This guide provides a foundational repository of data and protocols to aid researchers in this endeavor.

References

- 1. eurochlor.org [eurochlor.org]

- 2. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 6-Chloro-m-anisidine | C7H8ClNO | CID 75460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound 97 2401-24-3 [sigmaaldrich.com]

- 7. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 11. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 12. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape of 2-Chloro-5-methoxyaniline: A Theoretical and Computational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-Chloro-5-methoxyaniline, a substituted aniline derivative of interest in medicinal chemistry and materials science. This document details the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular structure, vibrational spectra, and electronic properties of this compound. While direct experimental and computational studies on this compound are not extensively available in public literature, this guide draws upon established protocols from studies on the closely related isomer, 5-Chloro-2-methoxyaniline (5COMA), to present a robust framework for its analysis. The methodologies, comparative data, and visualizations provided herein serve as a foundational resource for researchers engaged in the design and development of novel molecules incorporating the this compound scaffold.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and polymers. The introduction of various substituents onto the aniline ring can significantly modulate its chemical reactivity, metabolic fate, and biological activity.[1][2] Computational modeling has emerged as a powerful tool to predict and understand these substituent effects, offering insights into molecular properties and guiding experimental design.[1][3][4]

This compound, with its chloro and methoxy substitutions, presents an interesting case for theoretical study. The interplay of the electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group influences the electron distribution within the aromatic ring and the properties of the amino group. This guide outlines the computational approaches to characterize these effects, focusing on molecular geometry, vibrational analysis, and electronic properties. The methodologies are based on those successfully applied to the spectral and theoretical investigation of its isomer, 5-Chloro-2-methoxyaniline.

Computational and Experimental Protocols

Computational Methodology

Quantum chemical calculations are central to understanding the molecular properties of this compound. The following protocol, adapted from studies on substituted anilines, outlines the typical computational workflow.[5]

Software: Gaussian 09W program package is a commonly used software for these calculations.

Method: Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely accepted and effective method for studying organic molecules.[5]

Basis Set: The 6-311+G** basis set is recommended for achieving a good balance between accuracy and computational cost in the structural and frequency calculations of aniline derivatives.

Procedure:

-

Geometry Optimization: The molecular structure of this compound is optimized to find the global minimum energy conformation. This process yields the most stable three-dimensional arrangement of the atoms.

-

Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Analysis: Further calculations can be performed to determine key electronic properties, including:

-

Natural Bond Orbital (NBO) Analysis: To study charge delocalization and hyperconjugative interactions.

-

Molecular Electrostatic Potential (MEP): To identify sites of electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO-LUMO): To understand chemical reactivity and kinetic stability.

-

Experimental Protocols (for validation)

Experimental data is crucial for validating the results of computational studies. The following spectroscopic techniques are typically employed:

FT-IR Spectroscopy:

-

Instrument: Bruker IFS 66V vacuum FT spectrometer or equivalent.

-

Sample Preparation: The sample is mixed with KBr and pressed into a pellet.

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: ±1 cm⁻¹.

FT-Raman Spectroscopy:

-

Instrument: Bruker IFS 66V with FRA 106 Raman module or equivalent.

-

Excitation Source: Nd:YAG laser at 1064 nm.

-

Spectral Range: 4000–100 cm⁻¹.

Molecular Structure and Geometry

The optimized molecular geometry of this compound can be predicted using DFT calculations. Key structural parameters include bond lengths, bond angles, and dihedral angles. For comparative purposes, the calculated parameters for the isomer 5-Chloro-2-methoxyaniline (5COMA) are presented below.

Table 1: Comparison of Selected Optimized Geometrical Parameters for 5-Chloro-2-methoxyaniline (5COMA)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.385 - 1.386 | - | - |

| C-H (aromatic) | 1.121 | - | - |

| C-Cl | 1.476 | - | - |

| C-O | 1.409 | - | - |

| C-N | - | - | - |

| C-C-C (aromatic) | - | ~120 | - |

| C-C-Cl | - | ~120 | - |

| C-C-O | - | ~120 | - |

| C-C-N | - | ~120 | - |

| O-C-H (methoxy) | - | - | ~180 |

| N-C-H (amino) | - | - | ~0 |

Note: The data for this compound would be generated through the computational protocol described in section 2.1.

Vibrational Spectral Analysis

Vibrational spectroscopy provides a fingerprint of a molecule, with specific vibrational modes corresponding to characteristic frequencies. DFT calculations can predict these frequencies, aiding in the assignment of experimental FT-IR and FT-Raman spectra.

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for 5-Chloro-2-methoxyaniline (5COMA)

| Vibrational Mode | FT-IR (Experimental) | FT-Raman (Experimental) | DFT (Calculated) |

| N-H stretching | ~3400 | ~3400 | ~3450 |

| C-H stretching (aromatic) | ~3050 | ~3050 | ~3080 |

| C-H stretching (methoxy) | ~2950 | ~2950 | ~2980 |

| C=C stretching (aromatic) | ~1600 | ~1600 | ~1610 |

| N-H bending | ~1620 | - | ~1630 |

| C-Cl stretching | ~700 | ~700 | ~710 |

| C-O stretching | ~1250 | ~1250 | ~1260 |

| C-N stretching | ~1300 | ~1300 | ~1310 |

Note: The predicted vibrational frequencies for this compound would be obtained from the computational protocol and compared with experimental data for validation.

Electronic Properties

The electronic properties of this compound determine its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability. A smaller energy gap suggests higher reactivity.

Table 3: Calculated Electronic Properties for 5-Chloro-2-methoxyaniline (5COMA)

| Property | Value (eV) |

| HOMO Energy | -5.54 |

| LUMO Energy | -0.87 |

| HOMO-LUMO Energy Gap | 4.67 |

| Ionization Potential | 5.54 |

| Electron Affinity | 0.87 |

| Electronegativity | 3.205 |

| Hardness | 2.335 |

| Softness | 0.428 |

| Electrophilicity Index | 2.20 |

Note: These parameters would be calculated for this compound to predict its reactivity and stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are prone to electrophilic and nucleophilic attack. For aniline derivatives, the region around the nitrogen atom is typically electron-rich (negative potential), while the hydrogen atoms of the amino group are electron-poor (positive potential). The presence of the chloro and methoxy groups will further modulate this potential surface.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing DFT calculations, researchers can gain detailed insights into its molecular structure, vibrational spectra, and electronic properties. The methodologies and comparative data from the closely related isomer, 5-Chloro-2-methoxyaniline, provide a solid foundation for these investigations. The predictive power of these computational techniques can significantly accelerate the research and development of new chemical entities based on the this compound scaffold, enabling a more rational design of molecules with desired properties for applications in drug discovery and materials science.

References

- 1. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. catalog.article4pub.com [catalog.article4pub.com]

- 4. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

- 5. asianpubs.org [asianpubs.org]

Hazards and safety precautions for handling 2-Chloro-5-methoxyaniline

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 2-Chloro-5-methoxyaniline

This guide provides comprehensive safety information, handling procedures, and hazard data for this compound (CAS No: 2401-24-3), intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Chemical Identification and Physical Properties

This compound, also known as 6-Chloro-m-anisidine, is an organic compound used as an intermediate in the synthesis of dyes and active pharmaceutical ingredients (APIs).[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [3] |

| Appearance | Brown - Grey low melting solid or liquid; Clear pale yellow to pale orange to brown liquid. | [2][4] |

| Physical State | Low melting solid or Liquid. | [4] |

| Melting Point | 23 - 27 °C / 73.4 - 80.6 °F | [4] |

| Boiling Point | 135 - 137 °C / 275 - 278.6 °F @ 12 mmHg | [4] |

| Density | 1.261 g/mL at 25 °C | [5] |

| Flash Point | > 110 °C / > 230 °F | [4] |

| Refractive Index | n20/D 1.588 | [5] |

| Solubility | Slightly soluble in water. | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][7] The signal word for this chemical is "Warning".[4]

Table 2: GHS Hazard Classification

| Classification | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[4][8] |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin.[4][8] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled.[8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][8] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[4][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][8] |

The primary target organ for single-exposure toxicity is the respiratory system.[4][7]

Safe Handling and Exposure Control

Proper handling and the use of engineering controls and personal protective equipment (PPE) are critical to minimize risk.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][7]

-

Safety Stations: Ensure that eyewash stations and safety showers are located close to the workstation.[7]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific tasks being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] | To prevent eye contact which can cause serious irritation. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][7] A complete suit protecting against chemicals is recommended.[9] | To prevent skin irritation and absorption. Harmful in contact with skin. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][7] | To prevent respiratory tract irritation. Harmful if inhaled. |

Handling and Storage

-

Handling: Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[4] Wash hands and any exposed skin thoroughly after handling.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7] Store locked up.[8][10]

-

Incompatible Materials: Strong oxidizing agents and acids.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 6-Chloro-m-anisidine | C7H8ClNO | CID 75460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound 97 2401-24-3 [sigmaaldrich.com]

- 6. This compound | 2401-24-3 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. angenechemical.com [angenechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Chloro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of azo dyes derived from 2-Chloro-5-methoxyaniline. Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their synthesis is a cornerstone of industrial and laboratory organic chemistry, primarily due to their intense colors and wide range of applications in textiles, printing, and as analytical reagents.

The use of this compound as a diazo component introduces specific electronic and steric properties to the resulting dye molecule, potentially influencing its color, fastness, and other chemical properties. The protocols provided herein are based on established methodologies for analogous substituted anilines and serve as a robust starting point for the synthesis and investigation of novel azo dyes.

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a classical two-step pathway:

-

Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C). The resulting diazonium salt is a potent electrophile.

-

Azo Coupling: The freshly prepared diazonium salt is immediately reacted with an electron-rich aromatic compound, known as a coupling component. Common coupling components include phenols, naphthols, and aromatic amines. The electrophilic diazonium salt attacks the electron-rich ring of the coupling component to form the stable azo dye.

Caption: General two-step synthesis of azo dyes from this compound.

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific coupling components. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Diazotization of this compound

This protocol details the formation of the 2-Chloro-5-methoxybenzenediazonium chloride solution.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a 100 mL beaker, suspend 1.58 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

-

In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold this compound suspension over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

-

Continue stirring for an additional 15 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The resulting clear solution of 2-Chloro-5-methoxybenzenediazonium chloride should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the coupling of the diazonium salt with a suitable coupling component. The example below uses 2-naphthol.

Materials:

-

2-Chloro-5-methoxybenzenediazonium chloride solution (from Protocol 1)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring.

-

Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

-

Isolate the crude dye by vacuum filtration, washing it with a generous amount of cold water until the filtrate is neutral to pH paper.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the final product in a vacuum oven at 60-70 °C.

Caption: A typical experimental workflow for azo dye synthesis.

Data Presentation

As specific quantitative data for azo dyes synthesized from this compound is not extensively available in the literature, the following tables present representative data for azo dyes derived from the structurally similar 2-methoxy-5-nitroaniline to provide an indication of expected properties.[1][2]

Table 1: Representative Spectroscopic and Yield Data for Azo Dyes Derived from an Analogous Aniline

| Coupling Component | Resulting Dye Color | Yield (%) | λmax (nm) | Molar Extinction Coefficient (log ε) |

| 1-Hydroxynaphthalene | Orange | 78 | 480 | 4.2 |

| 2-Hydroxynaphthalene | Reddish-Brown | 75 | 495 | 4.5 |

| N-Phenylnaphthylamine | Brown | 58 | 520 | 4.8 |

| 1,3-Diaminobenzene | Yellow | 65 | 450 | 4.1 |

| 1,3-Dihydroxybenzene | Orange-Yellow | 72 | 465 | 4.3 |

| 3-Aminophenol | Reddish-Orange | 68 | 485 | 4.4 |

Table 2: Representative Fastness Properties of Azo Dyes on Polyester Fabric

| Coupling Component | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Dry/Wet, Scale 1-5) |

| 1-Hydroxynaphthalene | 5 | 4 | 4/3 |

| 2-Hydroxynaphthalene | 5-6 | 4-5 | 4/4 |

| N-Phenylnaphthylamine | 6 | 5 | 5/4 |

| 1,3-Diaminobenzene | 4-5 | 4 | 4/3 |

| 1,3-Dihydroxybenzene | 5 | 4 | 4/4 |

| 3-Aminophenol | 5 | 4-5 | 4/4 |